Potassium acrylate
Overview
Description
Potassium acrylate is a potassium salt of polyacrylic acid with the chemical formula [−CH 2 −CH(CO 2 K)−] n . It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . It is used in analytical methods to measure the effectiveness of other agents and can be used to produce carboxylate, coordination complex, and hydroxide solution .
Synthesis Analysis
Acrylates, including potassium acrylate, are made from acrylate monomer, which usually comprises esters containing vinyl groups . The properties of an acrylate copolymer can be modified by adjusting the ratios of other acrylates during synthesis . Poly(potassium acrylate), P(KA), and poly[acrylamide-co-(potassium acrylate)], P(Am-co-KA), have been synthesized .Molecular Structure Analysis
The molecular formula of potassium acrylate is CHKO . Its average mass is 110.153 Da and its monoisotopic mass is 109.977013 Da .Chemical Reactions Analysis
Potassium acrylate can undergo various chemical reactions. For instance, poly(potassium acrylate), P(KA), and poly[acrylamide-co-(potassium acrylate)], P(Am-co-KA), can be degraded via chemical and biological processes .Physical And Chemical Properties Analysis
Potassium acrylate has varied physical properties and ease of synthesis . It is sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of its stability, high heat resistance, excellent weathering, low-temperature performance .Scientific Research Applications
Electrochemical Production of Potassium Acrylate : Pagliaro et al. (2021) explored the sustainable transformation of biomass-derived allyl alcohol into potassium acrylate and hydrogen gas. This process utilizes an electrolysis cell and demonstrates a high conversion rate of allyl alcohol and selectivity for acrylate production, highlighting an environmentally friendly method for producing potassium acrylate (Pagliaro et al., 2021).
Crystal Structure Studies : Heyman et al. (2020) investigated the crystal structures of potassium acrylate and related compounds. Their research revealed the reactivity of potassium acrylate under gamma-irradiation, leading to the formation of high-molecular-weight polyacrylate, which is significant for understanding the material's behavior and potential applications (Heyman, Chen, & Foxman, 2020).
Ion-Selective Membrane Applications : Heng and Hall (1996) examined methacrylate-acrylate based polymers, including potassium acrylate, for use in potassium ion-selective membranes. These membranes are functional in detecting potassium ions, showcasing potassium acrylate's applicability in selective ion detection and measurement (Heng & Hall, 1996).
Thermal Stability Analysis : McNeill and Sadeghi (1990) studied the thermal stability and degradation mechanisms of polyacrylate salts, including potassium acrylate. Their findings provide insights into the stability and degradation products of these materials, which is essential for their application in various industries (McNeill & Sadeghi, 1990).
Phase Transformation Research : Verneker and Vasanthakumari (1983) discovered that potassium acrylate undergoes a reversible phase transformation at specific temperatures, using differential scanning calorimetry and X-ray diffraction techniques. This property is crucial for applications that require materials with phase-changing capabilities (Verneker & Vasanthakumari, 1983).
Superabsorbent Polymer Synthesis : Li et al. (2008) prepared a superabsorbent polymer using potassium humate, acrylic acid, and acrylamide, which included potassium acrylate. This polymer demonstrated high water absorbency, illustrating potassium acrylate's potential in creating absorbent materials (Li, Wang, Zou, & Zhu, 2008).
Safety And Hazards
Potassium acrylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Potassium acrylate has potential applications in agriculture where it can provide drought resistance to crops, act as reservoirs for critical nutrients, function as seed coating agents, and improve transplantation success rate . It has been suggested that it can be used to enhance plant growth by providing water and nutrients right at the root zone of plants, thus reducing wastage and has shown to reduce fertilizer use by 15–30% .
properties
IUPAC Name |
potassium;prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIJGNKOJGGCI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
Record name | 2-Propenoic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883096 | |
Record name | 2-Propenoic acid, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium acrylate | |
CAS RN |
10192-85-5, 25608-12-2 | |
Record name | 2-Propenoic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyacrylic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, homopolymer, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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